molecular formula C19H22N2 B11099840 Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-

Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-

Cat. No.: B11099840
M. Wt: 278.4 g/mol
InChI Key: NIKWHQDWIZVSHF-UHFFFAOYSA-N
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Description

2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE is an organic compound that belongs to the benzimidazole class of compounds It is characterized by the presence of a benzimidazole ring system substituted with an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-isopropylbenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the isopropyl position .

Scientific Research Applications

2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2/c1-13(2)16-10-8-15(9-11-16)12-14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21)

InChI Key

NIKWHQDWIZVSHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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